BENGHE Validation & Comparative

Check Availability & Pricing

ALRT1550: A Highly Selective Retinoic Acid
Receptor Agonist with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALRT1550

Cat. No.: B1667003

For Immediate Release

A comprehensive analysis of the nuclear receptor cross-reactivity profile of ALRT1550, a
potent synthetic retinoid, confirms its high selectivity for Retinoic Acid Receptors (RARS) with
minimal off-target effects on other major nuclear receptors. This guide provides a detailed
comparison of ALRT1550's binding affinities and functional activities, supported by
experimental data, to aid researchers and drug development professionals in their evaluation of
this compound.

ALRT1550 is recognized as one of the most potent RAR-selective retinoids discovered to date,
demonstrating 10 to 100 times greater activity in competitive binding and cotransfection assays
compared to all-trans retinoic acid (ATRA)[1]. Its primary biological activity is mediated through
the RARs, which are critical regulators of cell proliferation and differentiation.

Comparative Binding Affinity of ALRT1550

To ascertain the selectivity of ALRT1550, its binding affinity for RARs was compared against its
affinity for Retinoid X Receptors (RXRS), a closely related family of nuclear receptors. The
equilibrium dissociation constant (Kd) values, a measure of binding affinity where a lower value
indicates a stronger interaction, were determined through competitive radioligand binding
assays.
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Nuclear Receptor ALRT1550 Kd (nM)
Retinoic Acid Receptors (RARS) ~1-4
Retinoid X Receptors (RXRSs) ~270 - 556

Table 1: Binding affinities of ALRT1550 for RARs and RXRs.

The data clearly demonstrates that ALRT1550 binds to RARs with exceptional potency,
exhibiting Kd values in the low nanomolar range. In stark contrast, its affinity for RXRs is
significantly lower, with Kd values that are approximately 100- to 300-fold higher. This
substantial difference underscores the high selectivity of ALRT1550 for RARs over RXRs.
While comprehensive data on a wider panel of nuclear receptors such as the Vitamin D
Receptor (VDR), Glucocorticoid Receptor (GR), Farnesoid X Receptor (FXR), Liver X Receptor
(LXR), and Peroxisome Proliferator-Activated Receptors (PPARS) is not readily available in
published literature, the pronounced selectivity for RARs over the closely related RXRs
suggests a favorable cross-reactivity profile.

Functional Selectivity in Cellular Assays

The functional consequence of this selective binding is observed in cellular transactivation
assays. These assays measure the ability of a compound to activate a receptor and induce the
expression of a reporter gene. Cotransfection assays have shown that ALRT1550 is a potent
activator of RAR-mediated gene transcription, consistent with its high binding affinity. The
significantly weaker binding to other nuclear receptors translates to minimal activation of their
respective signaling pathways.

Experimental Protocols

The determination of ALRT1550's cross-reactivity profile relies on two key experimental
methodologies: competitive radioligand binding assays and reporter gene transactivation
assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (ALRT1550) for a specific nuclear receptor
by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for
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that receptor.

Workflow Diagram:
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Competitive Radioligand Binding Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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